6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Description
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is a benzodioxole derivative featuring an amino group at position 6, two fluorine atoms at position 2, and an aldehyde functional group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
6-amino-2,2-difluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10)13-6-1-4(3-12)5(11)2-7(6)14-8/h1-3H,11H2 |
InChI Key |
NHIGHALJCADISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino and aldehyde groups. One common method involves the use of 2,2-dichloro-1,3-benzodioxole, which is reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions involving the amino group.
Major Products
Oxidation: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzodioxole Aldehydes
Key Observations :
- Electron-Withdrawing Groups (F, Br, CF₃) : Enhance stability and influence reaction selectivity. For example, bromo and trifluoromethyl analogs are used in flavoring and fluorinated drug synthesis .
- Amino Group: Introduces nucleophilic sites for coupling reactions, as seen in the target compound’s role in indole synthesis .
- Aldehyde Functionality: Critical for condensation reactions (e.g., Knoevenagel, Schiff base formation) .
Physicochemical Properties
| Property | This compound | 6-Chloro-2,2-difluoro Analog | 7-Bromo Analog | 7-Trifluoromethyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~215 g/mol (estimated) | ~225 g/mol | ~229 g/mol | ~218 g/mol |
| Polarity | High (NH₂, CHO) | Moderate (Cl, NH₂) | Moderate (Br) | Low (CF₃ dominates) |
| Solubility | Likely polar solvents (DMSO, methanol) | Similar to target compound | Low in water | Low in water |
| Reactivity | High (aldehyde + amino for cross-coupling) | Moderate (amine + chloro) | Moderate | High (CF₃ stabilizes intermediates) |
Data Sources :
- The bromo analog (7-Bromobenzo[d][1,3]dioxole-5-carbaldehyde) has a density of ~1.3 g/cm³ and boiling point ~180°C, suggesting higher volatility compared to the amino-difluoro target compound .
- The trifluoromethyl analog’s molecular mass (218.13 g/mol) indicates lighter substituents but greater lipophilicity .
Biological Activity
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 294619-52-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates both amino and difluoro groups, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C8H6F2N2O3
- Molecular Weight : 204.14 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-Dioxolane Derivative | S. aureus | 625 µg/mL |
| 1,3-Dioxolane Derivative | C. albicans | 312.5 µg/mL |
| This compound | TBD | TBD |
The biological activity of compounds similar to this compound often involves disruption of cellular processes in target organisms. For instance:
- Inhibition of Cell Wall Synthesis : Many dioxole derivatives interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Membrane Disruption : Some compounds cause destabilization of microbial membranes leading to cell lysis.
Study on Antibacterial Activity
A comparative study evaluated the antibacterial properties of various dioxole derivatives against common pathogens. The results indicated that compounds with amino substitutions showed enhanced activity against Gram-positive bacteria . Although direct data for this compound is not available, its structural characteristics suggest it may exhibit similar properties.
Study on Antifungal Activity
Another study focused on the antifungal capabilities of related compounds demonstrated significant efficacy against Candida albicans, with MIC values as low as 156 µg/mL for certain derivatives . This suggests that the incorporation of amino and difluoro groups could enhance antifungal activity.
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds have been evaluated for safety. General handling precautions include:
- Avoiding inhalation and skin contact .
- Use in well-ventilated areas .
Toxicological assessments indicate that prolonged exposure may lead to irritation; however, comprehensive studies are needed to establish a safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
